Corynanthin

Übersicht

Beschreibung

Es ist eines der beiden Diastereomere von Yohimbin, das andere ist Rauwolscin . Corynanthin wirkt als α1-adrenerger und α2-adrenerger Rezeptorantagonist mit einer etwa 10-fachen Selektivität für die erste Stelle gegenüber der letzteren . Diese Verbindung ist mit Ajmalicin verwandt und bekannt für ihre Rolle bei den blutdrucksenkenden Eigenschaften von Rauvolfia-Extrakten .

Wissenschaftliche Forschungsanwendungen

Corynanthine has several scientific research applications, including:

Chemistry: Used as a reference compound in chromatographic studies.

Biology: Studied for its effects on adrenergic receptors and serotonin receptors.

Medicine: Investigated for its potential antihypertensive and antidepressant properties.

Industry: Used in the production of pharmaceutical formulations containing Rauvolfia extracts.

Wirkmechanismus

Mode of Action

Corynanthine acts as an antagonist at both α1-adrenergic and α2-adrenergic receptors, with approximately 10-fold selectivity for the former site over the latter . This is in contrast to yohimbine and rauwolscine, which have around 30-fold higher affinity for the α2-adrenergic receptor over the α1-adrenergic receptor .

Biochemical Pathways

It is known that the compound’s antagonistic action on adrenergic receptors can influence various downstream signaling pathways, potentially affecting a range of physiological processes

Pharmacokinetics

As a general rule, a drug-like molecule possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified

Result of Action

Corynanthine’s antagonistic action on α1-adrenergic and α2-adrenergic receptors results in various molecular and cellular effects. For instance, it has been shown to significantly reduce intraocular pressure when applied topically in a 2% solution . .

Biochemische Analyse

Biochemical Properties

Corynanthine acts as an α1-adrenergic and α2-adrenergic receptor antagonist with approximately 10-fold selectivity for the former site over the latter . This is in contrast to yohimbine and rauwolscine which have around 30-fold higher affinity for the α2-adrenergic receptor over the α1-adrenergic receptor .

Cellular Effects

Corynanthine has been shown to have a significant impact on cellular processes. It acts as a natural relaxant primarily because it binds to alpha-adrenergic receptors . These receptors are responsible for controlling the sympathetic nervous system and can impact levels of excitatory hormones, including epinephrine . As a result, Corynanthine can induce a sense of relaxation in the user .

Molecular Mechanism

Corynanthine exerts its effects at the molecular level through its interaction with alpha-adrenergic receptors. As an antagonist, it binds to these receptors and prevents the uptake of epinephrine, thereby influencing the sympathetic nervous system .

Temporal Effects in Laboratory Settings

In single-dose studies in rabbits, awake monkeys, and in monkeys anesthetized with ketamine, Corynanthine reduced intraocular pressure (lOP) . When 2% Corynanthine was applied topically two or three times daily for one, two, or three weeks to patients with symmetrical ocular hypertension, it did not reduce lOP .

Dosage Effects in Animal Models

The effects of Corynanthine vary with different dosages in animal models. For instance, a study showed that Corynanthine reduced intraocular pressure in single-dose studies in rabbits, awake monkeys, and in monkeys anesthetized with ketamine .

Metabolic Pathways

Corynanthine is a metabolite, an intermediate or product resulting from metabolism . It belongs to the class of alkaloids, which are derived from several biosynthetic pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Corynanthin kann aus den Wurzeln von Rauwolfia serpentina unter Verwendung verschiedener chromatographischer Techniken isoliert werden . Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Methanol oder Ethanol, gefolgt von der Reinigung unter Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) . Der Syntheseweg beinhaltet die Umwandlung von Yohimbin in this compound durch eine Reihe chemischer Reaktionen, darunter Oxidation und Umlagerung .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus pflanzlichen Quellen, hauptsächlich aus Rauvolfia-Arten . Der Prozess umfasst das Ernten der Wurzeln, das Trocknen und das Mahlen zu einem feinen Pulver. Das Pulver wird dann einer Lösungsmittelextraktion unterzogen, gefolgt von der Reinigung mit HPLC oder anderen chromatographischen Methoden .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung in andere Alkaloide durch oxidative Umlagerung.

Reduktion: Reduktion von funktionellen Gruppen, um seine pharmakologischen Eigenschaften zu modifizieren.

Substitution: Einführung verschiedener Substituenten, um seine Aktivität zu verstärken.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen:

Oxidationsmittel: wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Lösungsmittel: wie Methanol, Ethanol und Acetonitril.

Hauptprodukte gebildet

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Derivate mit modifizierten pharmakologischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Referenzverbindung in chromatographischen Studien verwendet.

Biologie: Studien zu seinen Auswirkungen auf adrenerge Rezeptoren und Serotoninrezeptoren.

Medizin: Untersucht auf seine potenziellen blutdrucksenkenden und antidepressiven Eigenschaften.

Industrie: Wird bei der Herstellung von pharmazeutischen Formulierungen verwendet, die Rauvolfia-Extrakte enthalten.

Wirkmechanismus

This compound wirkt als α1-adrenerger und α2-adrenerger Rezeptorantagonist . Es hat eine etwa 10-fache Selektivität für α1-adrenerge Rezeptoren gegenüber α2-adrenergen Rezeptoren . Diese Selektivität steht im Gegensatz zu Yohimbin und Rauwolscin, die eine höhere Affinität zu α2-adrenergen Rezeptoren haben . This compound zeigt auch Aktivität an Serotoninrezeptoren, was zu seinen pharmakologischen Wirkungen beiträgt .

Analyse Chemischer Reaktionen

Types of Reactions

Corynanthine undergoes various chemical reactions, including:

Oxidation: Conversion to other alkaloids through oxidative rearrangement.

Reduction: Reduction of functional groups to modify its pharmacological properties.

Substitution: Introduction of different substituents to enhance its activity.

Common Reagents and Conditions

Common reagents used in the reactions involving corynanthine include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Solvents: Such as methanol, ethanol, and acetonitrile.

Major Products Formed

The major products formed from the reactions of corynanthine include various derivatives with modified pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Yohimbin: Ein weiteres Diastereomer mit höherer Affinität zu α2-adrenergen Rezeptoren.

Rauwolscin: Ähnlich wie Yohimbin, aber mit unterschiedlichen pharmakologischen Eigenschaften.

Ajmalicin: Verwandtes Alkaloid mit unterschiedlichen therapeutischen Anwendungen.

Einzigartigkeit

Die einzigartige Selektivität von Corynanthin für α1-adrenerge Rezeptoren gegenüber α2-adrenergen Rezeptoren unterscheidet es von Yohimbin und Rauwolscin . Diese Selektivität macht es zu einer wertvollen Verbindung für die Untersuchung von adrenergen Rezeptorinteraktionen und die Entwicklung von blutdrucksenkenden Mitteln .

Eigenschaften

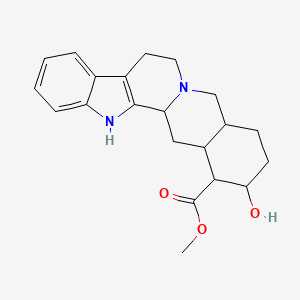

IUPAC Name |

methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-DKJBZYCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317915 | |

| Record name | Corynanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320848 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

483-10-3 | |

| Record name | Corynanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (16β,17α)-17-hydroxyyohimban-16-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORYNANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Z7C9RK8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Corynanthine is a selective antagonist of α1-adrenoceptors. [, , , ] It binds to these receptors, primarily located on vascular smooth muscle cells, and prevents the binding of agonists like norepinephrine. [, , , , ] This blockade inhibits the typical vasoconstriction induced by α1-adrenoceptor activation. [, , , ]

A: While all three compounds are yohimbine stereoisomers, they exhibit varying selectivity for α-adrenoceptor subtypes. [, , ] Corynanthine demonstrates preferential antagonism towards α1-adrenoceptors. [, , , ] In contrast, Yohimbine and Rauwolscine exhibit higher affinity for α2-adrenoceptors, particularly those involved in the presynaptic regulation of norepinephrine release. [, , , ] This difference in selectivity leads to distinct pharmacological profiles.

ANone: By blocking α1-adrenoceptors, Corynanthine can:

- Reduce blood pressure: It inhibits vasoconstriction, leading to vasodilation and a decrease in blood pressure. [, , , ]

- Modulate neurotransmitter release: It can influence the release of other neurotransmitters, including norepinephrine, in a complex manner depending on the specific tissue and experimental conditions. [, , , , , ]

- Affect ocular dynamics: Studies suggest it might influence intraocular pressure potentially through mechanisms involving uveoscleral outflow, although further research is needed to confirm this effect. []

ANone: Corynanthine has the molecular formula C21H26N2O3 and a molecular weight of 354.45 g/mol.

A: Spectroscopic data, such as UV, IR, and NMR spectra, are crucial for structural elucidation and identification. While the provided research papers don't include specific spectroscopic details, these can be found in dedicated databases like the NIST Chemistry WebBook or scientific literature focusing on natural product characterization. [, , ]

A: The research papers primarily focus on Corynanthine's pharmacological properties and do not provide comprehensive data on its material compatibility or stability under different storage conditions (temperature, humidity, light). [] Such information is crucial for pharmaceutical formulation and can be found in drug stability studies or relevant databases. [, ]

A: The research focuses on Corynanthine's role as a pharmacological tool for investigating α-adrenoceptor function. There is no indication of Corynanthine possessing inherent catalytic properties or being used in catalytic applications. [, ]

ANone: While the research papers don't provide details on computational studies directly involving Corynanthine, such methods are valuable for:

- Understanding drug-receptor interactions: Molecular docking simulations can provide insights into how Corynanthine binds to α1-adrenoceptors. []

- QSAR modeling: Relating Corynanthine's structure to its activity can help predict the activity of similar compounds. [, ]

- Drug design: Computational tools can be employed to design novel α1-adrenoceptor antagonists based on Corynanthine's structure. []

A: The research highlights that even subtle structural differences, like those between Corynanthine, Yohimbine, and Rauwolscine, can significantly impact their selectivity for α1- vs. α2-adrenoceptors. [, , ] Further research involving systematic modifications to Corynanthine's structure is needed to establish a detailed SAR profile and understand the specific structural features responsible for its pharmacological effects. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.